IMB-301

HIV-1 hA3G/Vif PPI Host Restriction Factor

IMB-301 is a validated hA3G-binding small molecule (Kd=15.6 μM) that disrupts the hA3G-Vif protein-protein interaction, restoring hA3G expression and inducing lethal G-to-A hypermutation in HIV-1. Unlike NNRTIs, INSTIs, or protease inhibitors that directly target viral enzymes, IMB-301 uniquely operates through host-factor stabilization. Its strict hA3G-dependent activity (active in H9 cells, inactive in SupT1) provides built-in target engagement validation. As the benchmark probe for the hA3G/Vif axis, it enables quantitative comparison of new analog libraries. Substituting with any direct-acting antiviral fundamentally alters the experimental variable and yields non-comparable datasets.

Molecular Formula C19H17Cl2FN2O
Molecular Weight 379.3 g/mol
CAS No. 64009-84-3
Cat. No. B3055334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMB-301
CAS64009-84-3
Molecular FormulaC19H17Cl2FN2O
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)F
InChIInChI=1S/C19H17Cl2FN2O/c20-15-1-6-18(19(21)11-15)14(12-24-9-8-23-13-24)7-10-25-17-4-2-16(22)3-5-17/h1-6,8-9,11,13-14H,7,10,12H2
InChIKeyFHKXBOJPHOEMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMB-301 (CAS 64009-84-3) Product Baseline: A Structure-Validated hA3G/Vif Axis Inhibitor for HIV-1 Replication Research


IMB-301 (NSC 301209, CAS 64009-84-3) is a chemically validated small-molecule inhibitor (C19H17Cl2FN2O, MW 379.26) that specifically binds the host restriction factor human APOBEC3G (hA3G) to disrupt the protein-protein interaction (PPI) between hA3G and the HIV-1 viral infectivity factor (Vif) [1]. Discovered through a virtual screening and biochemical evaluation workflow utilizing a homology model of the hA3G N-terminal domain (NTD) [1], IMB-301 functions as a targeted chemical probe for interrogating host-pathogen PPI networks, distinguishing it from traditional antiretroviral agents that target viral enzymatic activities (e.g., reverse transcriptase, protease) [1].

IMB-301 (64009-84-3) Mechanism-Specific Differentiation: Why Class-Level HIV Inhibitor Substitution Fails for hA3G/Vif PPI Research


Generic substitution with other HIV-1 replication inhibitors (e.g., NNRTIs, INSTIs, or protease inhibitors) is scientifically invalid for experiments requiring modulation of the hA3G/Vif axis. IMB-301's mechanism of action is strictly hA3G-dependent: it inhibits HIV-1 replication by blocking Vif-mediated degradation of hA3G, thereby increasing virion encapsidation of hA3G and promoting lethal G-to-A hypermutation in the viral genome during subsequent infection cycles [1]. Crucially, IMB-301 has no direct effect on viral reverse transcription or integration processes in target cells [1], whereas NNRTIs (e.g., Efavirenz) and INSTIs (e.g., Raltegravir) directly inhibit these viral enzymatic steps [1]. Furthermore, IMB-301 represents a structurally distinct chemotype (imidazole-based scaffold) optimized specifically for binding the hA3G NTD binding pocket, as demonstrated by computational docking validation against both homology model and experimental NMR structures [1]. Therefore, substituting IMB-301 with a different HIV-1 inhibitor class would fundamentally alter the experimental variable from 'host-factor stabilization' to 'direct viral enzyme inhibition,' leading to non-comparable datasets and misinterpretation of host-virus interaction studies.

IMB-301 (64009-84-3) Quantitative Comparator Evidence: Direct Binding, Functional Activity, and Selectivity Data Against In-Class Analogs


IMB-301 (64009-84-3) Direct hA3G Binding Affinity and Cellular hA3G Stabilization Activity Quantification

IMB-301 demonstrates a direct and quantifiable binding interaction with purified hA3G protein, as determined by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) methodology [1]. This direct binding event translates into functional cellular stabilization of hA3G in the presence of Vif, restoring hA3G protein levels to levels comparable to control conditions lacking Vif [1].

HIV-1 hA3G/Vif PPI Host Restriction Factor

IMB-301 (64009-84-3) Comparative HIV-1 Replication Inhibition Potency (IC50) in H9 T-Cells

IMB-301 exhibits an IC50 value of 8.63 μM for inhibiting HIV-1 replication in H9 T-cells, a non-permissive cell line that expresses endogenous hA3G [1]. Importantly, this antiviral activity is strictly hA3G-dependent; IMB-301 does not inhibit HIV-1 replication in SupT1 cells, which lack hA3G expression [1].

HIV-1 Antiviral Potency H9 T-Cells

IMB-301 (64009-84-3) Functional Consequence: Quantified Increase in Virion hA3G Encapsidation and G-to-A Hypermutation

Treatment of HIV-1-producing cells with IMB-301 leads to a significant increase in the incorporation of hA3G into nascent virions, a direct consequence of protecting hA3G from Vif-mediated degradation [1]. This increased virion-associated hA3G functionally translates into a markedly elevated frequency of G-to-A hypermutation in the viral genome during subsequent infection cycles, a hallmark of hA3G's cytidine deaminase activity [1].

HIV-1 Viral Infectivity Host Restriction Factor

IMB-301 (64009-84-3) Cytotoxicity Profile and Mechanism-Specific Selectivity at Active Concentrations

IMB-301 exhibits a favorable cytotoxicity profile, with no significant reduction in cell viability observed in H9 T-cells at concentrations up to and including its antiviral IC50 value (8.63 μM) [1]. The compound's cytotoxicity profile was similar in both H9 and SupT1 cells, indicating that the observed antiviral activity is not a consequence of general cellular toxicity [1].

HIV-1 Cytotoxicity Selectivity

IMB-301 (CAS 64009-84-3) Prioritized Research and Industrial Application Scenarios Based on Validated Evidence


Use IMB-301 as a Chemical Probe for Validating hA3G/Vif Protein-Protein Interaction (PPI) Dependence in HIV-1 Replication Assays

Given its validated direct binding to hA3G (Kd = 15.6 μM) [1] and its strict hA3G-dependent inhibition of HIV-1 replication (active in H9 cells, inactive in SupT1 cells) [1], IMB-301 serves as an essential tool for researchers investigating the hA3G/Vif axis. This compound should be prioritized over less characterized hA3G stabilizers or PPI inhibitors when the experimental objective is to confirm that an observed antiviral phenotype is mechanistically linked to the hA3G/Vif interaction. The availability of both binding and functional selectivity data allows for robust target engagement validation.

Employ IMB-301 as a Reference Standard in Structure-Activity Relationship (SAR) Campaigns Targeting the hA3G/Vif PPI

With a defined chemotype and well-characterized activity (HIV-1 IC50 = 8.63 μM in H9 cells) [1], IMB-301 provides a benchmark for medicinal chemistry efforts aimed at optimizing inhibitors of the hA3G/Vif PPI. New analog libraries can be quantitatively compared against IMB-301 using the same cellular assays (e.g., p24 ELISA in H9 vs. SupT1 cells) and biophysical binding assays (e.g., SPR/ITC for Kd determination) [1]. This direct comparator framework ensures that improvements in potency, selectivity, or pharmacokinetic properties are measured against a consistent, well-documented baseline compound.

Utilize IMB-301 to Study Host-Directed Antiviral Mechanisms and Viral Fitness Consequences in HIV-1 Research

IMB-301's demonstrated ability to increase virion-associated hA3G and induce G-to-A hypermutation [1] makes it a valuable tool for investigating the impact of host restriction factor potentiation on viral evolution and fitness. Researchers studying the emergence of drug resistance or viral escape mechanisms can use IMB-301 to apply a specific, host-factor-mediated selective pressure, distinct from direct-acting antivirals (DAAs). This allows for the dissection of viral countermeasures against innate immunity and the evaluation of combination therapies that pair host-factor stabilization with traditional antiretroviral drugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMB-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.